Lyngbyapeptin A

CAS No.:

Cat. No.: VC1925993

Molecular Formula: C37H55N5O6S

Molecular Weight: 697.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C37H55N5O6S |

|---|---|

| Molecular Weight | 697.9 g/mol |

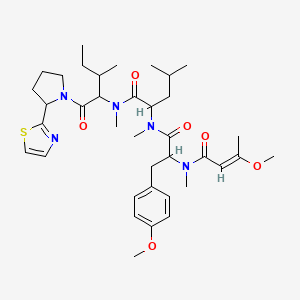

| IUPAC Name | 2-[[2-[[(E)-3-methoxybut-2-enoyl]-methylamino]-3-(4-methoxyphenyl)propanoyl]-methylamino]-N,4-dimethyl-N-[3-methyl-1-oxo-1-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]pentan-2-yl]pentanamide |

| Standard InChI | InChI=1S/C37H55N5O6S/c1-11-25(4)33(37(46)42-19-12-13-29(42)34-38-18-20-49-34)41(8)36(45)30(21-24(2)3)40(7)35(44)31(39(6)32(43)22-26(5)47-9)23-27-14-16-28(48-10)17-15-27/h14-18,20,22,24-25,29-31,33H,11-13,19,21,23H2,1-10H3/b26-22+ |

| Standard InChI Key | HTBQLUDZPAANPB-XTCLZLMSSA-N |

| Isomeric SMILES | CCC(C)C(C(=O)N1CCCC1C2=NC=CS2)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(CC3=CC=C(C=C3)OC)N(C)C(=O)/C=C(\C)/OC |

| Canonical SMILES | CCC(C)C(C(=O)N1CCCC1C2=NC=CS2)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(CC3=CC=C(C=C3)OC)N(C)C(=O)C=C(C)OC |

Introduction

Chemical Structure and Properties

Lyngbyapeptin A is a phenylalanine derivative with a complex molecular structure. It has a molecular weight of 697.9 g/mol and possesses several distinctive structural features that contribute to its biological activity .

Molecular Structure

The chemical structure of Lyngbyapeptin A consists of several key components:

-

An (E)-3-methoxy-2-butenoyl starter unit

-

A 4-methoxyphenyl moiety

-

N-methylated amino acid residues

The full chemical name of Lyngbyapeptin A is: (E,2R)-6-methoxy-2-[(4-methoxyphenyl)methyl]-N-methyl-N-[(2S)-4-methyl-1-[methyl-[(2S,3S)-3-methyl-1-oxo-1-[(2S)-2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]pentan-2-yl]amino]-1-oxopentan-2-yl]-4-oxohept-5-enamide .

Physical and Chemical Properties

Table 1: Key Properties of Lyngbyapeptin A

| Property | Value |

|---|---|

| Molecular Formula | C₃₇H₅₅N₅O₆S |

| Molecular Weight | 697.9 g/mol |

| Physical State | Presumed solid (based on similar compounds) |

| Structural Classification | Hybrid polyketide-nonribosomal peptide |

| Notable Functional Groups | Thiazole ring, methoxy groups, N-methylated amides |

| PubChem CID | 21775293 |

Lyngbyapeptin A contains several stereocenters, with the absolute stereochemistry determined through a combination of degradation studies and spectroscopic analyses . The compound's structure features N-methylated amide bonds, which likely contribute to its metabolic stability and biological activity by reducing susceptibility to proteolytic degradation.

Biosynthetic Origin and Production

Source Organism

Lyngbyapeptin A is produced by the marine cyanobacterium Lyngbya bouillonii (Moorena bouillonii), which is typically found in shallow reef environments . These cyanobacteria are known for producing a diverse array of bioactive secondary metabolites, including the lyngbyapeptin family of compounds .

Related Compounds in the Lyngbyapeptin Family

Structural Analogues

Several related compounds in the lyngbyapeptin family have been identified from various collections of Lyngbya species. These include:

-

Lyngbyapeptin B: A structurally related compound whose biosynthetic gene cluster has been characterized .

-

15-Norlyngbyapeptin A: An analogue of Lyngbyapeptin A isolated from recollections of Lyngbya sp. The structure was determined through 2D NMR techniques, with the absolute configuration elucidated through degradation studies and comparison with standards .

-

Lyngbyapeptin D: A linear modified peptide isolated from Lyngbya bouillonii collections from Apra Harbor, Guam .

Comparison with Other Cyanobacterial Metabolites

Table 2: Comparison of Lyngbyapeptin A with Related Marine Cyanobacterial Metabolites

The marine cyanobacterium Lyngbya bouillonii produces a diverse array of secondary metabolites beyond the lyngbyapeptins. These include lyngbyalosides (glycosidic macrolides), lyngbyabellins (chlorinated peptides with actin-disrupting properties), and apratoxins (highly cytotoxic depsipeptides) . This metabolic diversity highlights the significance of these organisms as a source of novel bioactive compounds.

Isolation and Structure Elucidation

Isolation Procedures

The isolation of lyngbyapeptins and related compounds from Lyngbya bouillonii typically follows a systematic approach:

-

Collection of cyanobacterial samples from marine environments, particularly shallow patch reefs .

-

Extraction of the biological material, usually with organic solvents.

-

Fractionation of the extracts using chromatographic techniques such as silica gel chromatography .

-

Analysis of fractions by HPLC-PDA-MS (High-Performance Liquid Chromatography coupled with Photodiode Array Detection and Mass Spectrometry) and 1H NMR to identify novel compounds .

-

Further purification to isolate individual compounds.

Research Progress and Future Directions

Current Status of Research

Research on Lyngbyapeptin A appears to be in the early to intermediate stages of development. While its structure has been elucidated and documented in databases like PubChem , detailed studies on its biosynthesis, biological targets, and pharmaceutical potential are still emerging. The more recent focus on characterizing the biosynthetic gene cluster of the related Lyngbyapeptin B suggests growing interest in understanding the molecular basis for the production of these compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume